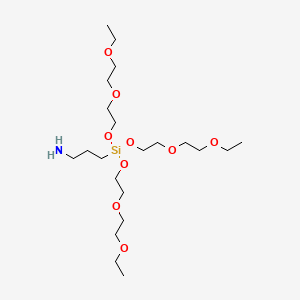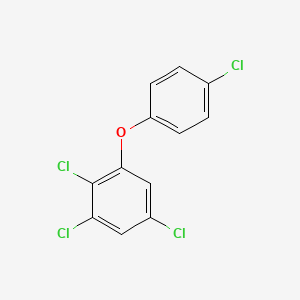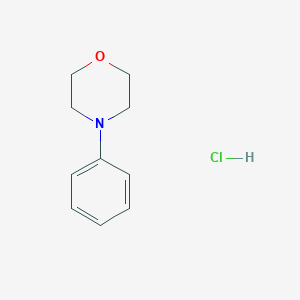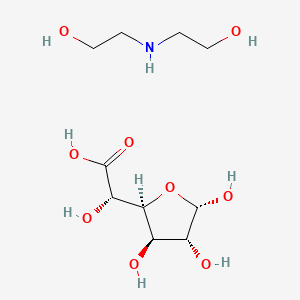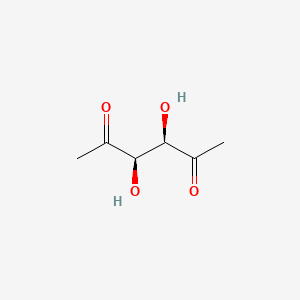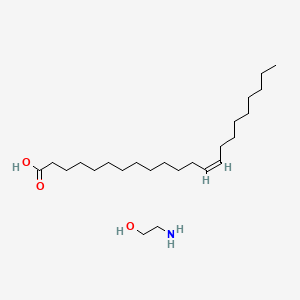
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C16H12Br4O4 and a molecular weight of 587.88 g/mol . It is characterized by the presence of two 3,5-dibromo-4-hydroxyphenyl groups attached to an ethyl acetate moiety. This compound is known for its high density (2.068 g/cm³) and high boiling point (507.2°C at 760 mmHg) .
Méthodes De Préparation
The synthesis of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate typically involves the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions include the use of bromine as a brominating agent and the presence of a solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the phenyl ring .
Analyse Des Réactions Chimiques
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Applications De Recherche Scientifique
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: This compound also contains bromine and hydroxyl groups but differs in its structural arrangement.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of bromine and hydroxyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
94159-40-7 |
|---|---|
Formule moléculaire |
C16H12Br4O4 |
Poids moléculaire |
587.9 g/mol |
Nom IUPAC |
ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3 |
Clé InChI |
XOOQSZKRNMZVKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




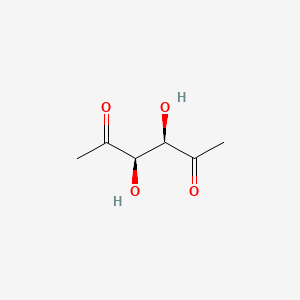

![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)


